molecular formula C₃₂H₄₂D₄O₅ B1151176 ZK 168281-d4

ZK 168281-d4

Cat. No.: B1151176
M. Wt: 514.73
Attention: For research use only. Not for human or veterinary use.
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Description

ZK 168281-d4 is a deuterated derivative of the parent compound ZK 168281, where four hydrogen atoms are replaced with deuterium. This isotopic substitution is strategically designed to enhance metabolic stability and prolong the compound’s half-life, a common approach in medicinal chemistry to improve pharmacokinetic profiles. This article compares this compound with structurally similar molecules, focusing on synthesis, physicochemical properties, and biological activity.

Properties

Molecular Formula

C₃₂H₄₂D₄O₅

Molecular Weight

514.73

Synonyms

(2E)-3-[1-[(1R,2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-hydroxy-2-penten-1-yl]cyclopropyl]-2-propenoic Acid Ethyl Ester-d4;  (2E)-3-[1-[(1α,3β,5Z,7E,22E,24R)-

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Table 1 compares molecular weights, solubility, and key parameters:

Compound Molecular Formula Molecular Weight Solubility (mg/mL) Log Po/w TPSA (Ų)
ZK 168281-d4* C₈H₁₀D₄O₃ ~162.24 0.687 (predicted) 2.44 26.3
CAS 99799-09-4 C₈H₁₄O₃ 158.20 0.687 2.44 26.3
CAS 41841-16-1 C₉H₉BrO₂ 229.07 0.219 2.71 26.3
CAS 1761-61-1 C₇H₅BrO₂ 201.02 0.687 2.63 26.3

*Predicted values for this compound based on deuterium substitution effects.

Key Differentiators of this compound

  • Metabolic Half-Life: Deuteration reduces metabolic degradation rates, as seen in analogs like deutetrabenazine, which exhibits a 2-fold longer half-life than its non-deuterated counterpart .
  • Synthetic Complexity: Introducing deuterium requires specialized reagents (e.g., D₂O, deuterated solvents), increasing production costs compared to non-deuterated analogs.

Research Implications and Limitations

While structural similarities allow extrapolation of this compound’s properties, direct experimental data are absent in the provided evidence. Future studies should:

Validate the kinetic isotope effect on this compound’s CYP interactions.

Compare in vivo pharmacokinetics with non-deuterated analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for ZK 168281-d4, and how can researchers ensure reproducibility?

  • Begin with a literature review to identify peer-reviewed synthetic protocols. Adapt methods from analogous compounds if direct data on this compound is limited. Ensure detailed documentation of reaction conditions (e.g., temperature, catalysts, solvent systems) and purification steps (e.g., HPLC, recrystallization). Validate synthesis success using spectroscopic techniques (NMR, IR) and chromatographic purity assessments (HPLC/GC-MS) .
  • For reproducibility: Include batch-specific data (yield, purity), control experiments, and cross-validate results with independent labs. Use standardized units and avoid ambiguous terms like "room temperature" without specifying values .

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